molecular formula C12H11N3O4S2 B2992985 methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1448070-21-0

methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2992985
CAS No.: 1448070-21-0
M. Wt: 325.36
InChI Key: BVGFUORBPXZYEG-UHFFFAOYSA-N
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Description

Methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core fused with a sulfonyl-linked thiophene-2-carboxylate moiety. This structure combines electron-rich aromatic systems (thiophene) with a bicyclic nitrogen-containing scaffold (pyrrolopyrimidine), which is often explored for pharmacological applications due to its similarity to purine bases . The sulfonyl group enhances electrophilicity and may influence intermolecular interactions, such as hydrogen bonding, critical for biological activity or crystallinity.

Properties

IUPAC Name

methyl 3-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S2/c1-19-12(16)11-10(2-3-20-11)21(17,18)15-5-8-4-13-7-14-9(8)6-15/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGFUORBPXZYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation: : The synthesis begins with the construction of the pyrrolo[3,4-d]pyrimidine ring. This step involves the cyclization of appropriate precursors under acidic or basic conditions. Reagents like ammonium acetate, formamide, or urea are commonly employed.

  • Sulfonylation: : The key sulfonyl group introduction is achieved through sulfonyl chlorides in the presence of a base like triethylamine. The reaction typically occurs at a controlled temperature to ensure regioselectivity.

  • Carboxylation: : The thiophene ring is carboxylated using carbon dioxide under high pressure or via lithiation followed by carbonation. Methanol is often used as a solvent to facilitate esterification, forming the final methyl ester group.

Industrial Production Methods

Industrially, the compound is synthesized using continuous flow reactors to maintain consistent reaction conditions and improve yield. Automated systems manage reagent addition, temperature, and pressure, ensuring scalable and reproducible synthesis.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound can undergo oxidation, particularly at the thiophene ring. Reagents like m-chloroperbenzoic acid (m-CPBA) facilitate the oxidation process, forming sulfoxides or sulfones.

  • Reduction: : The compound is susceptible to reduction, especially at the sulfonyl and pyrrolo[3,4-d]pyrimidine moieties. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Electrophilic and nucleophilic substitution reactions occur mainly at the thiophene ring. Halogenation with agents like N-bromosuccinimide (NBS) and nucleophilic substitution with amines are typical examples.

Common Reagents and Conditions

  • Oxidation: : m-CPBA, hydrogen peroxide

  • Reduction: : LiAlH4, NaBH4

  • Substitution: : NBS, sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Alcohols, amines

  • Substitution: : Halogenated thiophenes, aminated pyrimidines

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound is used as a building block for creating more complex molecules. Its diverse reactivity makes it a valuable intermediate in the synthesis of heterocyclic compounds.

Biology

Biologically, it serves as a lead compound for developing new drugs targeting specific enzymes and receptors. Its unique structure allows for modifications that enhance binding affinity and selectivity.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-cancer agent, antiviral compound, and anti-inflammatory drug.

Industry

Industrially, the compound is used in the development of advanced materials. Its sulfonyl and thiophene groups contribute to the electronic properties of conductive polymers and organic semiconductors.

Mechanism of Action

The compound's mechanism of action involves interaction with molecular targets such as enzymes and receptors. Its pyrrolo[3,4-d]pyrimidine core is known to inhibit specific kinases, disrupting cellular signaling pathways and exerting therapeutic effects.

  • Molecular Targets: : Enzymes (e.g., kinases), receptors (e.g., G-protein-coupled receptors)

  • Pathways Involved: : Signal transduction pathways, metabolic pathways

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Pyrrolo[3,2-d]pyrimidine Derivatives
  • Ethyl 6-benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (Compound 58, ): Structural Differences: The pyrrolo[3,2-d]pyrimidine core differs in ring fusion positions compared to the target compound’s pyrrolo[3,4-d]pyrimidine. This alters electronic distribution and steric accessibility. Functional Groups: A benzoyl group at position 6 and a methoxy substituent at position 2 contrast with the target’s sulfonyl-thiophene system.
Thiazolo[3,2-a]pyrimidine Derivatives ()
  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate :
    • Core System : The thiazolo[3,2-a]pyrimidine incorporates a sulfur atom in the fused thiazole ring, unlike the nitrogen-dominated pyrrolopyrimidine.
    • Crystallography : The pyrimidine ring adopts a flattened boat conformation with an 80.94° dihedral angle between thiazolopyrimidine and benzene rings, suggesting conformational flexibility that may differ in the target compound’s planar thiophene system .

Substituent Effects and Reactivity

Sulfonyl vs. Oxo/Methoxy Groups
  • Compound 58 () : A methoxy group (-OMe) at position 2 provides electron-donating effects, stabilizing the pyrimidine ring but reducing reactivity compared to sulfonyl .
  • Thiazolo[3,2-a]pyrimidine () : The 3-oxo group facilitates hydrogen bonding (C–H···O interactions), as seen in its crystal packing, whereas the sulfonyl group in the target compound may exhibit stronger hydrogen-bond acceptor capacity .
Thiophene vs. Benzene Derivatives
  • Target Compound : The thiophene-2-carboxylate contributes π-conjugation and moderate electron-withdrawing effects, contrasting with benzene-derived substituents in analogs (e.g., 4-methoxyphenyl in ). Thiophene’s smaller size may enhance solubility compared to bulkier aryl groups.

Pharmacological Potential (Inferred from Analogs)

  • Pyrimidine Derivatives (): Noted for antimicrobial and anticancer properties due to structural mimicry of purines .
  • Target Compound : The sulfonyl-thiophene system may enhance kinase inhibition or enzyme targeting, though direct evidence is lacking.

Biological Activity

Methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure combines a pyrrolo[3,4-d]pyrimidine core with a thiophene carboxylate, positioning it as a versatile scaffold for drug discovery and development. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is methyl 3-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)thiophene-2-carboxylate. It features a sulfonyl group attached to the pyrrolo[3,4-d]pyrimidine moiety, which enhances its biological activity through improved molecular interactions.

PropertyDetails
Molecular FormulaC12H11N3O4S2
IUPAC NameMethyl 3-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)thiophene-2-carboxylate
CAS Number1448070-21-0
Biological ActivityInhibitor of de novo purine biosynthesis

Target Enzymes

The compound is believed to interact with enzymes involved in the de novo purine metabolic pathway, particularly phosphoribosylaminoimidazole carboxylase (PAICS). This interaction can disrupt nucleotide synthesis, which is crucial for cell proliferation and survival.

Mode of Action

Research indicates that compounds structurally similar to this compound inhibit the enzyme GARFTase (Glycinamide ribonucleotide formyltransferase), which is pivotal in the first step of purine biosynthesis. By inhibiting this enzyme, the compound may lead to a depletion of purine nucleotides essential for DNA and RNA synthesis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on tumor cell proliferation. For instance, compounds derived from similar scaffolds have shown selective transport into tumor cells via folate receptors (FRs) and proton-coupled folate transporters (PCFT), resulting in effective internalization and subsequent inhibition of cell growth.

Study ReferenceFindings
PMC7327796 Inhibition of GARFTase leading to reduced purine nucleotide levels in cancer cells.
PMC10536156 Demonstrated growth inhibition in RET-driven lung cancer cell lines with IC50 values in the low nanomolar range.

Case Studies

  • Tumor Cell Proliferation : In a study involving various pyrrolo[2,3-d]pyrimidine derivatives, this compound was among the most active compounds against specific cancer cell lines.
  • Mechanistic Insights : Detailed docking studies revealed that the compound occupies the active site of GARFTase similarly to natural substrates, suggesting a competitive inhibition mechanism.

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